molecular formula C12H14O5 B14088587 Mono-3-hydroxybutyl phthalate

Mono-3-hydroxybutyl phthalate

Cat. No.: B14088587
M. Wt: 238.24 g/mol
InChI Key: CTDCWBUTXCPHAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mono(3-hydroxybutyl)phthalate (MHBP) is an organic compound belonging to the class of benzoic acid esters. It is a derivative of benzoic acid and is known for its polar nature, which makes it useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono(3-hydroxybutyl)phthalate typically involves the esterification of phthalic anhydride with 3-hydroxybutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid, and the reaction mixture is heated to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of Mono(3-hydroxybutyl)phthalate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

Mono(3-hydroxybutyl)phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phthalic acid derivatives, alcohol derivatives, and substituted phthalates .

Scientific Research Applications

Mono(3-hydroxybutyl)phthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Mono(3-hydroxybutyl)phthalate involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors and enzymes, influencing cellular processes such as gene expression and signal transduction. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect the endocrine system and metabolic pathways .

Comparison with Similar Compounds

Mono(3-hydroxybutyl)phthalate can be compared with other similar compounds such as:

Mono(3-hydroxybutyl)phthalate stands out due to its specific chemical structure and properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

2-(3-hydroxybutoxycarbonyl)benzoic acid

InChI

InChI=1S/C12H14O5/c1-8(13)6-7-17-12(16)10-5-3-2-4-9(10)11(14)15/h2-5,8,13H,6-7H2,1H3,(H,14,15)

InChI Key

CTDCWBUTXCPHAM-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)C1=CC=CC=C1C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.